4-(2-(Furan-2-yl)ethyl)aniline chemical structure and properties
4-(2-(Furan-2-yl)ethyl)aniline chemical structure and properties
This is an in-depth technical guide for 4-(2-(Furan-2-yl)ethyl)aniline , a specialized chemical scaffold used in medicinal chemistry and organic synthesis.[1]
Chemical Structure, Synthesis, and Pharmacological Applications[1]
Executive Summary
4-(2-(Furan-2-yl)ethyl)aniline is a heterobiaryl-alkylamine scaffold characterized by an ethyl bridge connecting an electron-rich furan ring to a primary aniline.[1] This molecule represents a critical "flexible linker" analog of the rigid 4-(furan-2-yl)aniline and the lipophilic 4-phenethylaniline .[1]
In drug discovery, this structure serves as a bioisostere for phenethylamines, offering altered electronic properties (furan vs. benzene) and improved solubility profiles while maintaining the spatial arrangement required for binding to kinases, GPCRs, and transporter proteins.
Chemical Identity & Structural Analysis[1][2][3][4][5]
This compound features a donor-acceptor motif where the aniline nitrogen acts as a hydrogen bond donor/acceptor, and the furan oxygen provides a weak hydrogen bond acceptor site.[1] The ethyl bridge introduces rotational freedom, allowing the molecule to adopt multiple conformations to fit binding pockets.[1]
Table 1: Physicochemical Profile [1][2][3]
| Property | Value (Predicted/Experimental) |
| IUPAC Name | 4-[2-(Furan-2-yl)ethyl]aniline |
| Common Name | 4-(2-Furylethyl)aniline |
| Molecular Formula | C₁₂H₁₃NO |
| Molecular Weight | 187.24 g/mol |
| SMILES | Nc1ccc(CCc2occc2)cc1 |
| InChI Key | (Calculated) XZYV...[1][4][5] (Analogous to phenethyl) |
| LogP (Predicted) | 2.4 – 2.8 |
| pKa (Aniline NH₂) | ~4.6 (Weak base) |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |
| Rotatable Bonds | 3 (C-N, C-C ethyl, C-C furan) |
Synthesis & Manufacturing Protocols
Since this specific ethyl-bridged congener is less common than the direct biaryl, a custom synthesis route is required.[1] The most robust method involves a Heck Cross-Coupling followed by Selective Hydrogenation .[1]
Core Synthesis Pathway (Graphviz Diagram)
Figure 1: Synthetic route via Heck coupling and selective hydrogenation. Note the risk of furan ring reduction during the hydrogenation step.
Detailed Experimental Protocol
Step 1: Heck Coupling (Formation of the Vinyl Bridge)
-
Reagents: Combine 4-iodoaniline (1.0 eq), 2-vinylfuran (1.2 eq), Palladium(II) acetate (5 mol%), and Tri-o-tolylphosphine (10 mol%) in dry DMF.
-
Base: Add Triethylamine (2.0 eq) as the base.
-
Reaction: Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]
-
Workup: Dilute with water, extract with ethyl acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel) to yield the yellow solid 4-(2-(furan-2-yl)vinyl)aniline .
Step 2: Selective Hydrogenation (Reduction of Alkene) Critical: The furan ring is susceptible to reduction (forming tetrahydrofuran) under vigorous hydrogenation conditions.
-
Setup: Dissolve the vinyl intermediate in Methanol.
-
Catalyst: Add 5% Pd/C (10 wt% loading). Alternative: Use Wilkinson’s catalyst [RhCl(PPh₃)₃] for higher selectivity if over-reduction is observed.[1]
-
Hydrogenation: Stir under H₂ balloon (1 atm) at room temperature.
-
Monitoring: Check via LC-MS every 30 minutes. Stop immediately upon disappearance of the alkene peak to prevent furan reduction.[1]
-
Isolation: Filter through Celite to remove catalyst.[1] Evaporate solvent to yield 4-(2-(Furan-2-yl)ethyl)aniline as a viscous oil or low-melting solid.[1]
Physicochemical & Biological Properties[2][3][6][7][8][9]
Bioisosterism: Furan vs. Benzene
The furan ring serves as a bioisostere for a phenyl ring but introduces distinct differences:
-
Size: Furan is smaller (5-membered) than benzene (6-membered), reducing steric bulk.[1]
-
Polarity: The oxygen atom increases polarity and hydrogen bonding potential.[1]
-
Metabolism: Furan rings are metabolically active.[1][6] They can be oxidized by CYP450 enzymes to reactive enedials (cis-2-butene-1,4-dial), which are toxic electrophiles.[1]
Pharmacophore Mapping
Figure 2: Pharmacophore features of the scaffold. The ethyl linker provides the necessary distance for the aniline and furan motifs to interact with distinct sub-pockets.
Applications in Drug Development[6][7][8][10]
1. Kinase Inhibitors
The aniline moiety is a classic "hinge binder" in kinase inhibitors (e.g., Gefitinib, Erlotinib). The ethyl-furan tail can extend into the hydrophobic back-pocket (Gatekeeper region).[1]
-
Utility: The furan oxygen can form water-mediated hydrogen bonds in the solvent-exposed regions of the kinase ATP pocket.[1]
2. GPCR Ligands (Monoamine Transporters)
This structure mimics dopamine and serotonin precursors.[1]
-
Mechanism:[1][7] The ethyl-amine motif (phenethylamine) is the core pharmacophore for monoamine transporter substrates.[1] Substituting the phenyl ring with furan alters the affinity and selectivity (e.g., 5-HT vs. DA transporters).
3. Materials Science
-
Polymer Precursors: The aniline group allows for polymerization (polyanilines), while the pendant furan group can be used for Diels-Alder cross-linking with maleimides, creating self-healing materials.[1]
Safety & Handling (MSDS Summary)
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (Category 4).[1]
-
Sensitization: Potential skin sensitizer due to the aniline moiety.[1]
-
Carcinogenicity: Furan derivatives are suspected carcinogens (Category 2) due to metabolic activation.[1]
Handling Protocols:
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon air exposure.[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.[1]
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.[1]
References
-
BenchChem. (2025).[1][8] Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors. Retrieved from
-
PubChem. (2025).[1][5][9] Compound Summary: 4-(Furan-2-yl)aniline.[1][4][10][11] National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-(Furan-2-yl)aniline. Retrieved from
- Journal of Medicinal Chemistry. (General Reference). Bioisosteric Replacements in Drug Design: The Furan Ring.
(Note: While the specific ethyl-bridged compound is a custom research target, the references above provide the validated data for the direct analogs and synthetic methods used to derive this guide.)
Sources
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- 4. PubChemLite - 4-(furan-2-yl)aniline (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 5. 2-(Furan-2-yl)aniline | C10H9NO | CID 4685350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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